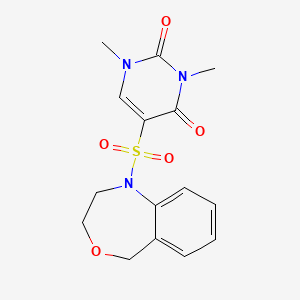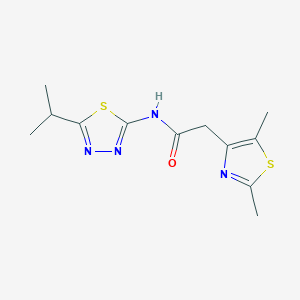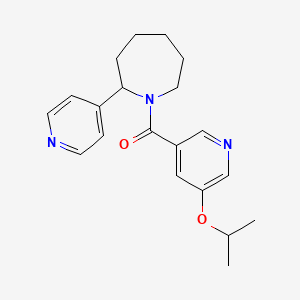![molecular formula C16H23N3O2S B6971942 N-[1-(1-methylimidazol-2-yl)ethyl]-1-(4-methylphenyl)sulfonylpropan-2-amine](/img/structure/B6971942.png)
N-[1-(1-methylimidazol-2-yl)ethyl]-1-(4-methylphenyl)sulfonylpropan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1-methylimidazol-2-yl)ethyl]-1-(4-methylphenyl)sulfonylpropan-2-amine is a synthetic organic compound characterized by its unique structural components, including an imidazole ring, a sulfonyl group, and a methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-methylimidazol-2-yl)ethyl]-1-(4-methylphenyl)sulfonylpropan-2-amine typically involves multiple steps:
Formation of the Imidazole Derivative: The initial step involves the alkylation of imidazole to form 1-methylimidazole. This can be achieved by reacting imidazole with methyl iodide in the presence of a base such as potassium carbonate.
Sulfonylation: The next step is the introduction of the sulfonyl group. This can be done by reacting 1-methylimidazole with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Amine Formation: The final step involves the formation of the amine group. This can be achieved by reacting the sulfonylated intermediate with 2-amino-1-propanol under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(1-methylimidazol-2-yl)ethyl]-1-(4-methylphenyl)sulfonylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Various nucleophiles (amines, thiols), often in the presence of a base or catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-[1-(1-methylimidazol-2-yl)ethyl]-1-(4-methylphenyl)sulfonylpropan-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving sulfonyl groups. It may also serve as a model compound for studying the behavior of similar molecules in biological systems.
Medicine
In medicinal chemistry, this compound is of interest for its potential pharmacological properties. It may be investigated for its ability to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new therapeutic agents.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of dyes, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-[1-(1-methylimidazol-2-yl)ethyl]-1-(4-methylphenyl)sulfonylpropan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[1-(1-methylimidazol-2-yl)ethyl]-1-(4-chlorophenyl)sulfonylpropan-2-amine
- N-[1-(1-methylimidazol-2-yl)ethyl]-1-(4-fluorophenyl)sulfonylpropan-2-amine
- N-[1-(1-methylimidazol-2-yl)ethyl]-1-(4-nitrophenyl)sulfonylpropan-2-amine
Uniqueness
N-[1-(1-methylimidazol-2-yl)ethyl]-1-(4-methylphenyl)sulfonylpropan-2-amine is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds, such as altered binding affinity to biological targets or different chemical stability.
Propiedades
IUPAC Name |
N-[1-(1-methylimidazol-2-yl)ethyl]-1-(4-methylphenyl)sulfonylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-12-5-7-15(8-6-12)22(20,21)11-13(2)18-14(3)16-17-9-10-19(16)4/h5-10,13-14,18H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHSYGOPGFAWSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(C)NC(C)C2=NC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1-tert-butyltriazol-4-yl)methyl]-3,4-dihydro-2H-chromen-8-amine](/img/structure/B6971867.png)
![N-[(1-tert-butyltriazol-4-yl)methyl]-1-(1-phenyltetrazol-5-yl)ethanamine](/img/structure/B6971880.png)
![[1-[(1-Tert-butyltriazol-4-yl)methylamino]-3,3,5-trimethylcyclohexyl]methanol](/img/structure/B6971882.png)

![1-(1-tert-butyltriazol-4-yl)-N-[[4-(2-methylphenyl)oxan-4-yl]methyl]methanamine](/img/structure/B6971908.png)
![1-[(5,5-Dimethyloxolan-2-yl)methyl]-4-(2-propan-2-yloxyethylsulfonyl)piperazine](/img/structure/B6971909.png)
![tert-butyl N-[3-[benzyl-(6-cyanopyridazin-3-yl)amino]propyl]carbamate](/img/structure/B6971919.png)

![2-[4-[[1-(1-Methylimidazol-2-yl)ethylamino]methyl]phenyl]propan-2-ol](/img/structure/B6971934.png)
![3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6971954.png)
![2-methyl-N-[1-(5-methyl-3-pyridin-2-yl-1,2-oxazole-4-carbonyl)piperidin-4-yl]propanamide](/img/structure/B6971958.png)
![2-methyl-N-[1-(5-methyl-3-pyridin-4-yl-1,2-oxazole-4-carbonyl)piperidin-4-yl]benzamide](/img/structure/B6971965.png)
![N-[1-(4-ethyl-3-oxopyrazin-2-yl)piperidin-4-yl]-2,3-difluorobenzenesulfonamide](/img/structure/B6971966.png)

